molecular formula C11H10N2O2 B15059800 2-(2-Methyl-4-nitrophenyl)-1H-pyrrole CAS No. 1224595-57-6

2-(2-Methyl-4-nitrophenyl)-1H-pyrrole

Cat. No.: B15059800
CAS No.: 1224595-57-6
M. Wt: 202.21 g/mol
InChI Key: LJDYILOJMLQHHK-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-nitrophenyl)-1H-pyrrole (CAS: 1224595-57-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molar mass of 202.21 g/mol . Its structure consists of a pyrrole ring substituted at the 2-position with a 2-methyl-4-nitrophenyl group.

Properties

CAS No.

1224595-57-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2-methyl-4-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C11H10N2O2/c1-8-7-9(13(14)15)4-5-10(8)11-3-2-6-12-11/h2-7,12H,1H3

InChI Key

LJDYILOJMLQHHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Various electrophiles such as halogens or nitro groups.

Major Products Formed

    Reduction: 2-(2-Methyl-4-aminophenyl)-1H-pyrrole.

    Oxidation: this compound N-oxide.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-(2-Methyl-4-nitrophenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(2-Methyl-4-nitrophenyl)-1H-pyrrole, differing primarily in substituent type, position, or ring substitution patterns. Key comparisons are summarized below:

1-(4-Chlorophenyl)-1H-pyrrole

  • Molecular Formula : C₁₀H₈ClN
  • Substituents : A 4-chlorophenyl group replaces the 2-methyl-4-nitrophenyl moiety.
  • Key Differences: The absence of nitro and methyl groups reduces steric bulk and electron-withdrawing effects.

2-(2-Fluorophenyl)-4-methyl-1H-pyrrole (CAS: 1428932-17-5)

  • Molecular Formula : C₁₁H₁₀FN
  • Substituents : Fluorine at the 2-position of the phenyl ring and a methyl group on the pyrrole ring.
  • Key Differences :
    • Fluorine’s strong electronegativity increases polarity compared to nitro groups, altering solubility and metabolic stability.
    • Molecular weight (175.2 g/mol ) is lower due to the absence of a nitro group .

2-Methyl-4-(3-nitrophenyl)-1H-pyrrole (CAS: 1312226-24-6)

  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Substituents : Nitro group at the 3-position of the phenyl ring and a methyl group on the pyrrole ring.
  • Key Differences :
    • The meta-nitro configuration reduces steric hindrance compared to the ortho-nitro group in the target compound.
    • Identical molecular weight (202.21 g/mol ) but distinct electronic properties due to substituent positioning .

1-Methyl-2-(4-nitrophenyl)-1H-pyrrole (CAS: 149052-66-4)

  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Substituents : Methyl group on the pyrrole nitrogen and a 4-nitrophenyl group.
  • Key Differences :
    • N-methylation enhances stability against oxidation but reduces hydrogen-bonding capacity.
    • The para-nitro configuration modifies electronic effects compared to the ortho-nitro group in the target compound .

Structural and Functional Analysis

Electronic Effects

  • Nitro Groups : The nitro substituent in this compound is a strong electron-withdrawing group, polarizing the phenyl ring and activating the pyrrole for electrophilic substitution. This contrasts with halogenated analogs (e.g., 1-(4-Chlorophenyl)-1H-pyrrole), where electron-withdrawing effects are weaker .

Physicochemical Properties

Property This compound 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole 1-Methyl-2-(4-nitrophenyl)-1H-pyrrole
Molecular Weight (g/mol) 202.21 175.2 202.21
Key Substituents o-NO₂, o-CH₃ o-F, p-CH₃ p-NO₂, N-CH₃
Predicted LogP* ~2.5 (moderate lipophilicity) ~2.1 (lower due to F) ~2.8 (higher due to N-CH₃)

*LogP estimates based on substituent contributions .

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